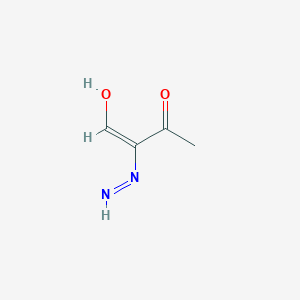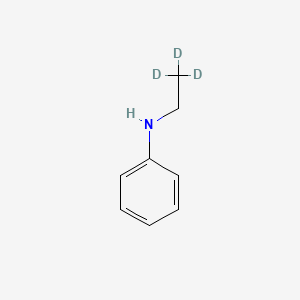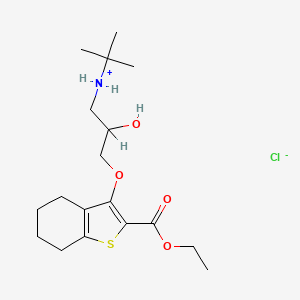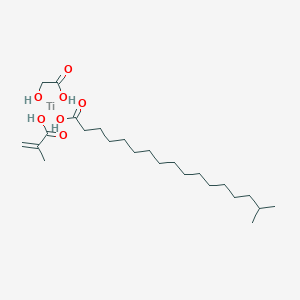![molecular formula C22H23ClN6O5 B13784956 Acetamide, N-[2-[(3-chloro-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]- CAS No. 63467-18-5](/img/structure/B13784956.png)
Acetamide, N-[2-[(3-chloro-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[2-[(3-chloro-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]- is a complex organic compound with significant applications in various fields. This compound is characterized by its azo linkage, which is a functional group consisting of a nitrogen-nitrogen double bond, and its nitro and chloro substituents on the phenyl ring. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-[(3-chloro-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]- typically involves a multi-step process. The initial step often includes the diazotization of 3-chloro-4-nitroaniline to form the diazonium salt. This is followed by a coupling reaction with a suitable aromatic amine to form the azo compound. The final step involves the acylation of the resulting azo compound with acetic anhydride to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-[(3-chloro-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo linkage can be reduced to form corresponding amines.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo linkage typically yields aromatic amines, while nucleophilic substitution of the chloro group can result in various substituted derivatives .
Scientific Research Applications
Acetamide, N-[2-[(3-chloro-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Investigated for its potential as a biological stain and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-[2-[(3-chloro-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]- involves its interaction with specific molecular targets. The azo linkage can undergo reduction to form active amines, which can interact with biological molecules such as enzymes and receptors. The nitro and chloro substituents also contribute to its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(3-nitrophenyl)-: Similar structure but lacks the chloro substituent and has different reactivity.
Acetamide, N-(4-nitrophenyl)-: Similar structure but with the nitro group in a different position, affecting its chemical properties.
Uniqueness
Acetamide, N-[2-[(3-chloro-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the azo linkage, nitro, and chloro groups makes it particularly valuable in various applications .
Properties
CAS No. |
63467-18-5 |
|---|---|
Molecular Formula |
C22H23ClN6O5 |
Molecular Weight |
486.9 g/mol |
IUPAC Name |
N-[2-[(3-chloro-4-nitrophenyl)diazenyl]-5-[2-(2,5-dioxopyrrolidin-1-yl)ethyl-ethylamino]phenyl]acetamide |
InChI |
InChI=1S/C22H23ClN6O5/c1-3-27(10-11-28-21(31)8-9-22(28)32)16-5-6-18(19(13-16)24-14(2)30)26-25-15-4-7-20(29(33)34)17(23)12-15/h4-7,12-13H,3,8-11H2,1-2H3,(H,24,30) |
InChI Key |
VNAXPGFEMFHYOF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN1C(=O)CCC1=O)C2=CC(=C(C=C2)N=NC3=CC(=C(C=C3)[N+](=O)[O-])Cl)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Disodium 2-benzo[f]quinolin-3-yl-1,3-dioxoindandisulfonate](/img/structure/B13784873.png)






![8-Aminoimidazo[1,5-A]pyrazine-3-thiol](/img/structure/B13784902.png)
![3-[4-(1,1-Dimethylpropyl)phenyl]-2-methyl-2-propenal](/img/structure/B13784910.png)



![6-methyl-4-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B13784943.png)

